molecular formula C10H5ClF7NO B1404437 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide CAS No. 1365963-00-3

3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

Cat. No. B1404437
CAS RN: 1365963-00-3
M. Wt: 323.59 g/mol
InChI Key: QMPVWKWEMXXYMJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It is a chemical compound that has attracted significant attention in scientific research for its diverse applications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of this compound is C10H5ClF7NO . It has an average mass of 323.595 Da and a monoisotopic mass of 322.994781 Da .


Physical And Chemical Properties Analysis

The compound is a colorless liquid having hygroscopic properties . It has a molecular weight of 323.59 g/mol.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Polyfluorinated enynes, including derivatives related to the compound , have been synthesized and studied. One study explored the reactions of these compounds with bromine, demonstrating specific reactivity patterns (Knunyants & Pervova, 1967).
  • Another research focused on the pyrolysis reactions of similar fluorinated phenyl compounds, uncovering complex rearrangement reactions and the formation of various byproducts (Allen, Batsanov, Brooke, & Lockett, 2001).

Pharmaceutical Research and Development

  • Research into the stereochemistry of certain antitumor agents, including compounds similar to the one , has been conducted to understand their molecular structure and potential therapeutic applications (Camerman, Smith, & Camerman, 1978).
  • Studies on novel derivatives for potential HIV-1 integrase inhibitory activity have been carried out, although no significant activity was found in the tested compounds (Penta, Babu, Ganguly, & Murugesan, 2013).

Molecular Characterization

  • Detailed spectroscopic analysis of N-monosubstituted propanamides, which share structural features with the compound , has been conducted to understand their conformational properties (Antonović, Stojanović, Bozic, Nikolić, & Petrović, 1997).
  • Quantum chemical studies have been performed on related anti-prostatic carcinoma drugs to analyze their molecular properties and potential therapeutic effects (Otuokere & Amaku, 2015).

properties

IUPAC Name

3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF7NO/c11-2-1-3(20)19-9-7(14)5(12)4(10(16,17)18)6(13)8(9)15/h1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVWKWEMXXYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149656
Record name Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365963-00-3
Record name Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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